
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyrrolidine ring, a carboxylic acid group, and a methoxyphenyl group. Its unique properties make it a valuable substance in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency. Quality control measures are strictly followed to maintain the purity and potency of the final product.
化学反应分析
Types of Reactions: 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学研究应用
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique in its structure and properties, but it can be compared to other similar compounds, such as:
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure but with a different position of the methoxy group.
2-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar core structure but with a different carboxylic acid position.
2-(3-Methoxyphenyl)pyrrolidine-4-carboxylic acid hydrochloride: Another positional isomer with distinct properties.
These compounds share similarities in their core structures but differ in the placement of functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXVUJRBNQHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2910030.png)
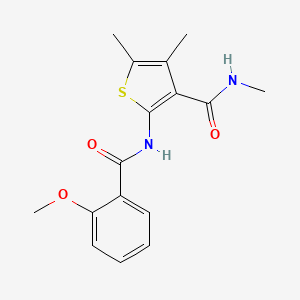
![4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B2910032.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)
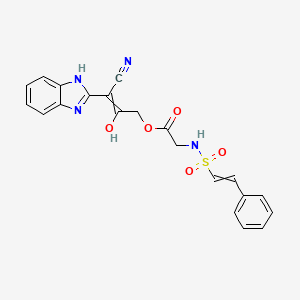
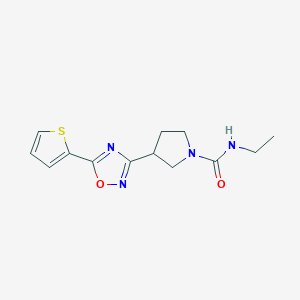
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2910039.png)
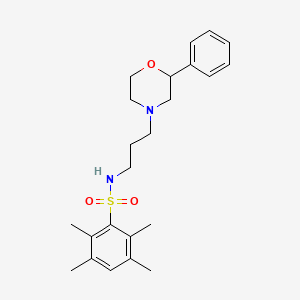
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide](/img/structure/B2910042.png)
![8-(4-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2910043.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2910044.png)
![(2E)-N-methyl-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}formamido)but-2-enamide](/img/structure/B2910046.png)
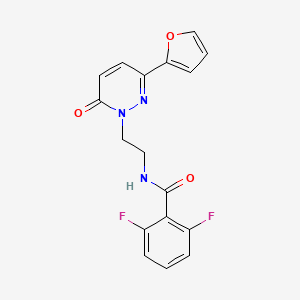
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)
